molecular formula C19H28N4O2 B11035502 1-[(4-Benzylpiperazin-1-yl)acetyl]piperidine-4-carboxamide

1-[(4-Benzylpiperazin-1-yl)acetyl]piperidine-4-carboxamide

Cat. No.: B11035502
M. Wt: 344.5 g/mol
InChI Key: GIQGKDDKMHIWFL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(4-Benzylpiperazin-1-yl)acetyl]piperidine-4-carboxamide involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

Chemical Reactions Analysis

1-[(4-Benzylpiperazin-1-yl)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol.

    Major Products: The major products formed depend on the specific reactions and conditions used.

Mechanism of Action

The mechanism of action of 1-[(4-Benzylpiperazin-1-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Biological Activity

1-[(4-Benzylpiperazin-1-yl)acetyl]piperidine-4-carboxamide is a synthetic compound notable for its potential therapeutic applications due to its biological activity, primarily as a receptor antagonist. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H28N4O2, with a molecular weight of 344.5 g/mol. The compound features a piperidine ring and a benzylpiperazine moiety, which contribute to its unique pharmacological profile.

Research indicates that this compound selectively antagonizes muscarinic receptors, particularly the M4 subtype, which is implicated in various neurological disorders such as schizophrenia and Parkinson's disease. The antagonism at these receptors suggests a potential role in modulating neurotransmitter systems involved in cognition and motor control.

Receptor Interaction

This compound has shown significant interaction with several receptors in the central nervous system. Its ability to inhibit muscarinic receptors may lead to beneficial effects in treating cognitive impairments associated with neurological disorders. Further studies are required to determine its binding affinities and the specificity of these interactions.

Comparative Biological Activity

The following table summarizes the biological activities of similar compounds that share structural features with this compound:

Compound NameStructural FeaturesBiological Activity
1-(4-benzylpiperazine)-3-(phenyl)propenoneBenzyl group, propenone structureAntagonist of chemokine receptor 1
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)piperazineContains piperazine and piperidineM4 receptor antagonist
Benzyl 4-acetylpiperidine-1-carboxylateAcetate ester with piperidinePotential anti-inflammatory properties

Neurological Implications

A study highlighted the potential of piperazine derivatives, including this compound, to inhibit human acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE can enhance acetylcholine levels, potentially improving cognitive function .

In Vivo Studies

In vivo studies have demonstrated that compounds with similar structures exhibit neuroprotective effects and can improve cognitive deficits in animal models. These findings support the hypothesis that this compound may possess similar therapeutic benefits .

Properties

Molecular Formula

C19H28N4O2

Molecular Weight

344.5 g/mol

IUPAC Name

1-[2-(4-benzylpiperazin-1-yl)acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H28N4O2/c20-19(25)17-6-8-23(9-7-17)18(24)15-22-12-10-21(11-13-22)14-16-4-2-1-3-5-16/h1-5,17H,6-15H2,(H2,20,25)

InChI Key

GIQGKDDKMHIWFL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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